molecular formula C22H33Cl2N3O B13743884 2-(Benzyl(2-(diethylamino)ethyl)amino)-o-acetotoluidide dihydrochloride CAS No. 102489-46-3

2-(Benzyl(2-(diethylamino)ethyl)amino)-o-acetotoluidide dihydrochloride

Cat. No.: B13743884
CAS No.: 102489-46-3
M. Wt: 426.4 g/mol
InChI Key: TUEWSVFVCRPCRM-UHFFFAOYSA-N
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Description

Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes benzyl, diethylazaniumyl, and methylanilino groups, making it a versatile molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of benzyl chloride with diethylamine to form benzyl-diethylamine. This intermediate is then reacted with 2-(2-methylanilino)-2-oxoethyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is scaled up using large reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps, such as crystallization or chromatography, to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups replacing the chloride ions.

Scientific Research Applications

Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as an antimicrobial agent.

    Medicine: It has potential therapeutic applications, including its use as an antiseptic and disinfectant due to its antimicrobial properties.

    Industry: The compound is used in the formulation of cleaning agents, disinfectants, and preservatives in various industrial products.

Mechanism of Action

The mechanism of action of benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also interacts with proteins, inhibiting their function and contributing to its antimicrobial effects. The molecular targets include membrane lipids and essential enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: A similar quaternary ammonium compound with antimicrobial properties.

    Cetylpyridinium chloride: Another quaternary ammonium compound used as an antiseptic and disinfectant.

    Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.

Uniqueness

Benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium dichloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl, diethylazaniumyl, and methylanilino groups makes it a versatile compound with a broad spectrum of applications, setting it apart from other similar compounds.

Properties

CAS No.

102489-46-3

Molecular Formula

C22H33Cl2N3O

Molecular Weight

426.4 g/mol

IUPAC Name

benzyl-[2-(diethylazaniumyl)ethyl]-[2-(2-methylanilino)-2-oxoethyl]azanium;dichloride

InChI

InChI=1S/C22H31N3O.2ClH/c1-4-24(5-2)15-16-25(17-20-12-7-6-8-13-20)18-22(26)23-21-14-10-9-11-19(21)3;;/h6-14H,4-5,15-18H2,1-3H3,(H,23,26);2*1H

InChI Key

TUEWSVFVCRPCRM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+](CC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2C.[Cl-].[Cl-]

Origin of Product

United States

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